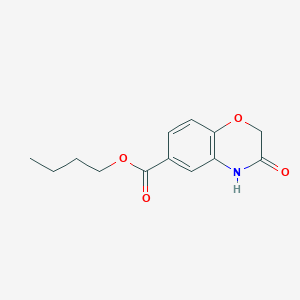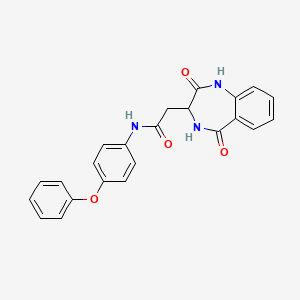![molecular formula C16H14N4O3S B14934775 methyl 5-methyl-2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934775.png)
methyl 5-methyl-2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting the pyrazole derivative with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity or modulation of their signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the thiazole ring.
2-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but different substitution pattern.
1-Phenyl-3-methyl-5-pyrazolone: Similar pyrazole core but different functional groups.
Uniqueness
METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is unique due to the presence of both the pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C16H14N4O3S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
methyl 5-methyl-2-[(3-phenyl-1H-pyrazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O3S/c1-9-13(15(22)23-2)17-16(24-9)18-14(21)12-8-11(19-20-12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,19,20)(H,17,18,21) |
Clé InChI |
XYSJLYNBNNOVFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B14934702.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14934707.png)

![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B14934722.png)
![N-[2-(1H-imidazol-4-yl)ethyl]tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B14934724.png)
![N-[2-(furan-2-yl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B14934732.png)

![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B14934739.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14934741.png)
![1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14934751.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14934753.png)
![methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B14934757.png)
![4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14934765.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14934770.png)
